5,5-DI-P-Tolyl-4-isopropyloxazolidine-2-one
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Overview
Description
5,5-DI-P-Tolyl-4-isopropyloxazolidine-2-one: is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring substituted with two p-tolyl groups and an isopropyl group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-DI-P-Tolyl-4-isopropyloxazolidine-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an isopropyl-substituted oxazolidinone with p-tolyl-substituted reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,5-DI-P-Tolyl-4-isopropyloxazolidine-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxazolidinone derivatives.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
Chemistry: 5,5-DI-P-Tolyl-4-isopropyloxazolidine-2-one is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine: Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5,5-DI-P-Tolyl-4-isopropyloxazolidine-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazolidinone ring can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
- 5,5-Diphenyl-4-isopropyloxazolidine-2-one
- 5,5-Dinaphthyl-4-isopropyloxazolidine-2-one
- 5,5-Di-p-tolyl-4-methyl-oxazolidin-2-one
Comparison: 5,5-DI-P-Tolyl-4-isopropyloxazolidine-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 5,5-diphenyl-4-isopropyloxazolidine-2-one, it has better solubility in organic solvents and higher reactivity in certain chemical reactions. The presence of p-tolyl groups enhances its stability and makes it more suitable for industrial applications.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5,5-bis(4-methylphenyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H23NO2/c1-13(2)18-20(23-19(22)21-18,16-9-5-14(3)6-10-16)17-11-7-15(4)8-12-17/h5-13,18H,1-4H3,(H,21,22) |
InChI Key |
CPFFOFLRPBYLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(NC(=O)O2)C(C)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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